molecular formula C8H9NO2S B12984438 Rel-5-((1R,2R)-2-aminocyclopropyl)thiophene-2-carboxylic acid

Rel-5-((1R,2R)-2-aminocyclopropyl)thiophene-2-carboxylic acid

Cat. No.: B12984438
M. Wt: 183.23 g/mol
InChI Key: HFVQDISCBPNNJU-RFZPGFLSSA-N
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Description

Rel-5-((1R,2R)-2-aminocyclopropyl)thiophene-2-carboxylic acid is a synthetic organic compound that features a thiophene ring substituted with a carboxylic acid group and an aminocyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-5-((1R,2R)-2-aminocyclopropyl)thiophene-2-carboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Friedel-Crafts acylation reaction, followed by oxidation.

    Attachment of the Aminocyclopropyl Group: The aminocyclopropyl group can be attached through a cyclopropanation reaction, followed by amination.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The aminocyclopropyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Rel-5-((1R,2R)-2-aminocyclopropyl)thiophene-2-carboxylic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The aminocyclopropyl group could play a role in binding to molecular targets, while the thiophene ring could facilitate interactions with hydrophobic regions of proteins or membranes.

Comparison with Similar Compounds

Similar Compounds

    5-((1R,2R)-2-aminocyclopropyl)thiophene-2-carboxylic acid: Lacks the “Rel” prefix, indicating a different stereochemistry.

    Thiophene-2-carboxylic acid: Lacks the aminocyclopropyl group, making it less complex.

    Cyclopropylamine: Lacks the thiophene and carboxylic acid groups, making it a simpler molecule.

Uniqueness

Rel-5-((1R,2R)-2-aminocyclopropyl)thiophene-2-carboxylic acid is unique due to the combination of its thiophene ring, carboxylic acid group, and aminocyclopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

5-[(1R,2R)-2-aminocyclopropyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C8H9NO2S/c9-5-3-4(5)6-1-2-7(12-6)8(10)11/h1-2,4-5H,3,9H2,(H,10,11)/t4-,5-/m1/s1

InChI Key

HFVQDISCBPNNJU-RFZPGFLSSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=C(S2)C(=O)O

Canonical SMILES

C1C(C1N)C2=CC=C(S2)C(=O)O

Origin of Product

United States

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